1-(2-Methoxybenzoyl)-3-methylpiperazine
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Description
“1-(2-Methoxybenzoyl)-3-methylpiperazine” is a chemical compound with the empirical formula C12H16N2O2 and a molecular weight of 220.27 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(N1CCNCC1)C2=CC=CC=C2OC
. This notation provides a way to represent the structure using ASCII characters. It indicates that the molecule consists of a piperazine ring (N1CCNCC1) attached to a methoxybenzoyl group (O=C(C2=CC=CC=C2OC)).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(2-Methoxybenzoyl)-3-methylpiperazine is Bruton’s tyrosine kinase (BTK) . BTK is an important component of antigen-dependent B-cell receptor signaling that regulates B-cell development and maturation . It is also implicated in major processes of B-cell malignancies, including chronic lymphocytic leukemia and small lymphocytic lymphoma (CLL/SLL), mantle cell lymphoma (MCL), Waldenström macroglobulinemia (WM) and other non-Hodgkin lymphomas .
Mode of Action
This compound, also known as Pirtobrutinib, is a highly selective, non-covalent, reversible BTK inhibitor . It binds to BTK at non-Cys481 amino acids , which is different from the prototypical BTK inhibitor ibrutinib that binds at the C481 residue . This unique binding mechanism helps to overcome resistance due to mutations at the covalent C481 binding site, a common issue with other BTK inhibitors .
Biochemical Pathways
The inhibition of BTK by this compound affects the B-cell receptor signaling pathway . This leads to decreased B-cell proliferation and survival, thereby inhibiting the growth of B-cell malignancies .
Result of Action
The inhibition of BTK by this compound leads to decreased B-cell proliferation and survival . This results in the reduction of B-cell malignancies, including CLL/SLL, MCL, WM, and other non-Hodgkin lymphomas . In clinical trials, Pirtobrutinib showed promising efficacy in adult patients with MCL who had previously been treated with a BTK inhibitor .
properties
IUPAC Name |
(2-methoxyphenyl)-(3-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-15(8-7-14-10)13(16)11-5-3-4-6-12(11)17-2/h3-6,10,14H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCACCCYSPTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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